N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide
Overview
Description
This compound is a type of sulfonamide, which is an organic compound containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups . Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would consist of two phenyl rings (one 4-chlorophenyl and one 3-(trifluoromethyl)phenyl) attached to a central acetamide group via sulfonyl linkages .Chemical Reactions Analysis
Sulfonamides, including this compound, can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the sulfur or nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the chloro and trifluoromethyl groups on the phenyl rings could influence properties like polarity, solubility, and reactivity .Scientific Research Applications
Antioxidant Capacity and Chemical Reactions
Sulfonyl compounds are explored for their roles in chemical reactions and their potential antioxidant capacities. For instance, the ABTS/PP Decolorization Assay is a prominent method used to assess the antioxidant capacity of various compounds, highlighting the diverse pathways through which antioxidants can interact with radical species (Ilyasov et al., 2020). This type of research is crucial for understanding how sulfonyl-containing compounds might contribute to antioxidant defenses, relevant in food science, pharmaceuticals, and material science.
Synthetic Organic Chemistry
Sulfonyl groups and acetamides are fundamental in synthetic organic chemistry, serving as building blocks for various chemoselective reactions. The development of chemoselective N-acylation reagents, including those containing sulfonyl groups, highlights their importance in creating highly selective and efficient synthetic pathways (Kondo & Murakami, 2001). This research underscores the versatility of sulfonyl-containing compounds in synthesizing new materials and pharmaceuticals.
Environmental and Pharmaceutical Applications
Sulfonamides, a class of compounds containing the sulfonyl group, have diverse environmental and pharmaceutical applications. They are investigated for their roles in carbonic anhydrase inhibition, which has implications for glaucoma treatment, among other medical conditions. The review on sulfonamides from 2008 to 2012 discusses their significance in developing new drugs with various therapeutic potentials (Carta et al., 2012).
Environmental Degradation and Monitoring
The environmental impact and degradation mechanisms of polyfluoroalkyl chemicals, which may share structural similarities with the compound due to their sulfonyl and fluorinated groups, are extensively reviewed. Such studies are critical for understanding the environmental fate and potential remediation strategies for these persistent pollutants (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonylethyl]-2-[3-(trifluoromethyl)phenyl]sulfonylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO5S2/c18-13-4-6-14(7-5-13)28(24,25)9-8-22-16(23)11-29(26,27)15-3-1-2-12(10-15)17(19,20)21/h1-7,10H,8-9,11H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQJRGDOYICBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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